Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is commonly used as an additive in lubricants and oils to prevent wear and oxidation. This compound is known for its excellent anti-wear and anti-oxidation properties, making it a crucial component in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate typically involves the reaction of phosphorodithioic acid esters with zinc salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Phosphorodithioic acid ester+Zinc salt→Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidation products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorodithioic acid and zinc hydroxide.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Hydrolysis: Water or aqueous solutions can facilitate hydrolysis, especially under acidic or basic conditions.
Substitution: Various reagents, including alkyl halides and other electrophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and other oxidation products.
Hydrolysis: Phosphorodithioic acid and zinc hydroxide.
Substitution: New alkyl or functional group-substituted dithiophosphates.
Wissenschaftliche Forschungsanwendungen
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used as an additive in lubricants and oils to enhance their performance and longevity.
Wirkmechanismus
The primary mechanism of action of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is its ability to form a protective film on metal surfaces. This film, primarily composed of zinc phosphate, acts as a barrier to prevent wear and oxidation. The formation of this film is driven by the applied shear stress and temperature, which promote the thermal activation of the compound. The protective film is relatively thick and consists of multiple layers, providing excellent anti-wear properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc dialkyldithiophosphates: These compounds have similar structures but different alkyl groups.
Zinc diaryldithiophosphates: These compounds have aryl groups instead of alkyl groups.
Uniqueness
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is unique due to its specific alkyl groups, which provide distinct anti-wear and anti-oxidation properties. The combination of 1,3-dimethylbutyl and isopropyl groups enhances the compound’s stability and effectiveness compared to other zinc dithiophosphates .
Eigenschaften
CAS-Nummer |
14548-64-2 |
---|---|
Molekularformel |
C18H40O4P2S4Zn |
Molekulargewicht |
576.1 g/mol |
IUPAC-Name |
zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
ZLJYMIJYVMPKAH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.